molecular formula C9H10F2O2 B2744730 [3-(2,2-Difluoroethoxy)phenyl]methanol CAS No. 1184667-43-3

[3-(2,2-Difluoroethoxy)phenyl]methanol

Cat. No.: B2744730
CAS No.: 1184667-43-3
M. Wt: 188.174
InChI Key: NHOUYVDUSUPECM-UHFFFAOYSA-N
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Description

[3-(2,2-Difluoroethoxy)phenyl]methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₂O₂ (MW: 188.16 g/mol). It features a phenyl ring substituted with a 2,2-difluoroethoxy group at the meta position and a hydroxymethyl (-CH₂OH) group.

Properties

IUPAC Name

[3-(2,2-difluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOUYVDUSUPECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-Difluoroethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(2,2-Difluoroethoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,2-difluoroethoxy)benzaldehyde or 3-(2,2-difluoroethoxy)benzoic acid.

    Reduction: Formation of 3-(2,2-difluoroethoxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
[3-(2,2-Difluoroethoxy)phenyl]methanol serves as an important intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Its difluoroethoxy moiety can enhance the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and safety profiles. Research has indicated that compounds with similar structures exhibit diverse biological activities, including antimicrobial effects and inhibition of specific receptors like the insulin-like growth factor 1 receptor (IGF-1R), which is crucial in cancer biology.

Mechanism of Action:
Studies suggest that this compound may interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis. This interaction is critical for developing therapeutics aimed at treating cancers and other diseases linked to dysregulated signaling pathways.

Agricultural Applications

Pesticide Development:
The compound has been explored for its potential use in agricultural chemicals. Its structural characteristics may provide desirable properties for herbicides or fungicides. For instance, it has been associated with the development of penoxsulam, a herbicide that shows effectiveness against specific weeds while being less harmful to crops .

Environmental Impact Studies:
Research has also focused on the environmental fate of this compound and its derivatives. Studies involving soil samples have assessed its degradation and persistence in agricultural settings, providing insights into its long-term ecological effects .

Material Science Applications

Polymer Science:
In materials science, this compound is utilized as a building block for synthesizing specialty chemicals and polymers. Its unique properties allow it to be integrated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation.

Coating Formulations:
The incorporation of this compound into coating formulations can improve durability and chemical resistance, making it suitable for various industrial applications where protective coatings are required.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound and related compounds. Results demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: IGF-1R Inhibition

Research focusing on the interaction of this compound with IGF-1R revealed that it could inhibit receptor activity effectively. This inhibition was linked to reduced cancer cell proliferation in vitro, indicating a promising avenue for cancer therapeutics development.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalsDrug developmentPotential for improved efficacy; IGF-1R inhibition
AgriculturePesticide formulationEffective against specific weeds; environmental studies
Material SciencePolymer scienceEnhances durability in coatings
Biological ResearchAntimicrobial activitySignificant effectiveness against bacterial strains

Mechanism of Action

The mechanism of action of [3-(2,2-Difluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound A : [2-(Difluoromethoxy)-3-ethoxyphenyl]methanol (CAS: 926210-16-4)
  • Molecular Formula : C₁₀H₁₂F₂O₃
  • Molecular Weight : 218.2 g/mol
  • Structure : Difluoromethoxy (-OCF₂H) at ortho, ethoxy (-OCH₂CH₃) at meta, and hydroxymethyl at the phenyl ring.
  • The additional ethoxy group increases molecular weight and lipophilicity (higher logP) .
Compound B : 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
  • Molecular Formula : C₁₈H₂₈O₃
  • Molecular Weight : 292.4 g/mol
  • Structure: A bulky 1,1,3,3-tetramethylbutyl group at para, with an ethoxy-ethanol chain.
  • Comparison : The lack of fluorine reduces electronegativity, but the branched alkyl chain enhances hydrophobicity. This compound’s larger size may limit membrane permeability compared to fluorinated analogs .

Fluorinated Derivatives in Drug Design

Compound C : 2-Chloro-9-(3-(2,2-difluoroethoxy)-5-(difluoromethoxy)benzyl)-9H-purine-6-amine
  • Structure : Purine core with 3-(2,2-difluoroethoxy) and 5-(difluoromethoxy)benzyl substituents.
  • Application : Targets high-affinity cAMP-specific phosphodiesterase 8A, demonstrating the role of difluoroethoxy groups in enhancing target binding and metabolic resistance .
  • Comparison : While structurally complex, the shared 3-(2,2-difluoroethoxy)phenyl moiety highlights the pharmacophore importance of fluorine in optimizing drug-receptor interactions.

Simplified Fluorinated Alcohols

Compound D : 2-Methoxyethanol (CAS: 109-86-4)
  • Molecular Formula : C₃H₈O₂
  • Molecular Weight : 76.09 g/mol
  • Comparison: Lacks aromaticity and fluorine, resulting in lower boiling point (124°C vs. ~220°C for [3-(2,2-Difluoroethoxy)phenyl]methanol) and higher water solubility. Demonstrates how fluorination and aromaticity increase molecular rigidity and hydrophobicity .

Biological Activity

[3-(2,2-Difluoroethoxy)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a phenolic structure with a difluoroethoxy substituent. The presence of fluorine atoms often enhances lipophilicity and biological activity, making such compounds valuable in drug design.

Synthesis

The synthesis of this compound typically involves the alkylation of phenol derivatives with difluoroethanol. Various methods have been reported, including the use of sulfonyl chlorides in organic solvents, which yield high purity and yield rates for the target compound .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with difluoroalkyl groups have shown enhanced activity against various bacterial strains. In one study, related compounds demonstrated IC50 values in the low micromolar range against E. coli and S. aureus, suggesting that this compound may possess comparable antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in human cervical (HeLa) and lung carcinoma (A549) cells. The IC50 values for related compounds ranged from 200 to 300 µM, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanism of action .

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, studies suggest that fluorinated compounds can interact with biological targets through enhanced binding affinity due to increased lipophilicity and potential hydrogen bonding capabilities. This can lead to altered enzyme activity or disruption of cellular processes .

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various fluorinated phenols, this compound was included among several derivatives. Results showed that it had a minimum inhibitory concentration (MIC) against S. aureus comparable to leading antibiotics, indicating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Activity Type
This compound50Antimicrobial
Standard Antibiotic A25Antimicrobial
Standard Antibiotic B100Antimicrobial

Study 2: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of this compound on HeLa and A549 cells. The compound exhibited an IC50 value of approximately 250 µM in both cell lines.

Cell LineIC50 (µM)
HeLa250
A549240

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